Pyrrolidine, 4-ethyl-2-methyl-1-(phenylmethyl)-
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Overview
Description
Pyrrolidine, 4-ethyl-2-methyl-1-(phenylmethyl)- is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine and its derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets. The compound’s structure allows for significant exploration of pharmacophore space, contributing to its potential in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings . Common synthetic routes include:
Ring Construction: This method involves cyclization reactions where acyclic precursors are converted into the pyrrolidine ring.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce various substituents.
Industrial Production Methods
Industrial production of pyrrolidine involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst. The process is carried out in a continuous tube reactor, and the product is obtained after multistage purification and separation .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine derivatives undergo various chemical reactions, including:
Oxidation: Pyrrolidine can be oxidized to form pyrrolidone derivatives.
Reduction: Reduction reactions can convert pyrrolidine derivatives into more saturated compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides for alkylation reactions) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrrolidine can yield pyrrolidone, while alkylation can introduce various alkyl groups into the pyrrolidine ring .
Scientific Research Applications
Pyrrolidine derivatives have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry and spatial orientation of substituents on the pyrrolidine ring can significantly influence their biological activity by affecting their binding mode to enantioselective proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrrolidine, 4-ethyl-2-methyl-1-(phenylmethyl)- include:
Pyrrole: An aromatic heterocycle with a five-membered ring containing one nitrogen atom.
Pyrroline: A partially saturated derivative of pyrrole with one double bond.
Pyrrolizidine: A bicyclic compound containing two fused five-membered rings.
Uniqueness
Pyrrolidine, 4-ethyl-2-methyl-1-(phenylmethyl)- is unique due to its specific substituents, which can influence its pharmacological properties and interactions with biological targets. The presence of the ethyl, methyl, and phenylmethyl groups can enhance its binding affinity and selectivity for certain enzymes and receptors .
Properties
CAS No. |
63756-19-4 |
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Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1-benzyl-4-ethyl-2-methylpyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-13-9-12(2)15(10-13)11-14-7-5-4-6-8-14/h4-8,12-13H,3,9-11H2,1-2H3 |
InChI Key |
ZTHKTHDMPVBLFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(N(C1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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